molecular formula C12H14N6OS B2620244 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1448057-99-5

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2620244
CAS No.: 1448057-99-5
M. Wt: 290.35
InChI Key: IBYCCDVEVOTJOE-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiadiazole ring, a pyrimidine ring, and a piperazine ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone likely involves multiple steps, including the formation of the thiadiazole and pyrimidine rings, followed by their coupling with the piperazine moiety. Typical reaction conditions might include:

    Formation of Thiadiazole Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrimidine Ring: This might involve condensation reactions between suitable amines and carbonyl compounds.

    Coupling Reactions: The final step could involve coupling the thiadiazole and pyrimidine rings with the piperazine ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing functional groups to simpler forms.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Possibly as a lead compound for drug development.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Pathways Involved: Specific biochemical pathways that the compound influences.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: can be compared with other compounds containing thiadiazole, pyrimidine, or piperazine rings.

    Examples: Compounds like (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanol or (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical reactivity and biological activity compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6OS/c1-9-15-10(20-16-9)11(19)17-5-7-18(8-6-17)12-13-3-2-4-14-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYCCDVEVOTJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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